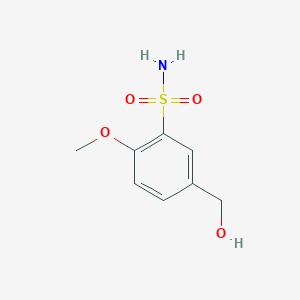

5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide

Descripción general

Descripción

4-Methoxybenzyl alcohol, also known as Anise alcohol or p-Anisyl alcohol, is an organic compound with the chemical formula CH3OC6H4CH2OH . It is a colorless liquid that is used as a fragrance and flavorant . It occurs naturally but is produced by reduction of anisaldehyde .

Synthesis Analysis

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It is produced by the reduction of anisaldehyde .Molecular Structure Analysis

The molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 . Its average mass is 138.164 Da and its monoisotopic mass is 138.068085 Da .Physical and Chemical Properties Analysis

4-Methoxybenzyl alcohol has a density of 1.113 g/mL at 25 °C . It has a refractive index of 1.544 . Its boiling point is 259 °C and its melting point is between 22-25 °C .Aplicaciones Científicas De Investigación

Oxidation Reactions

4-Methoxy-3-(aminosulfonyl)benzyl alcohol is involved in various oxidation reactions. For example, it has been used in the study of oxygen transfer reactions with high valent oxoruthenium compounds. The reaction of methoxy substituted benzyl phenyl sulfides, including 4-methoxybenzyl derivatives, helps to distinguish between single electron transfer reactions and direct oxygen atom transfers in a two-electron process. This oxidation process results in the formation of methoxy substituted benzyl derivatives and aldehydes (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

The compound has been studied for its role in photocatalytic oxidation. Research indicates that derivatives like 4-methoxybenzyl alcohol can be oxidized into corresponding aldehydes on TiO2 photocatalysts under O2 atmosphere with visible light irradiation. This process is useful in the selective photocatalytic oxidation of benzyl alcohol and its derivatives (Higashimoto et al., 2009).

Organic Synthesis

In organic synthesis, 4-methoxy-3-(aminosulfonyl)benzyl alcohol derivatives have been used as protecting groups for carboxylic acids. Its derivatives, such as 4-methoxy-α-methyl benzyl esters, have been shown to be hydrolyzed effectively by specific reagents, illustrating its utility in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).

Chemical Synthesis Optimization

The optimization of chemical synthesis processes also utilizes derivatives of 4-methoxy-3-(aminosulfonyl)benzyl alcohol. For instance, Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride synthesized from salicylic acid, involves steps such as etherification and amine reactions. The optimization of these processes has significant implications for improving total yield and efficiency in chemical production (Xu, Guo, Li, & Liu, 2018).

Electrophilic Substitution

The compound has been used in studies related to electrophilic substitution reactions. For instance, its derivatives have been used in the benzylation of alcohols and phenols under basic conditions, which highlights its application in the formation of various ethers and amines (Carlsen, 1998).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(hydroxymethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4,10H,5H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTIWGKAGFOUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

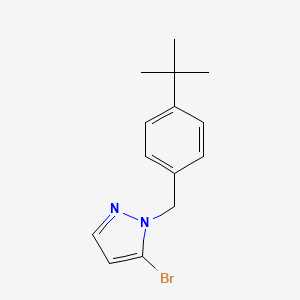

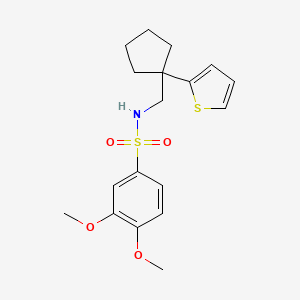

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)

![4-methyl-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiazole-5-carboxamide](/img/structure/B3209082.png)